![molecular formula C20H17ClF6N2O4 B2915365 N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-42-5](/img/structure/B2915365.png)
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a type of benzamide derivative. Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
Reactions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Applications De Recherche Scientifique
Antiarrhythmic Applications
Research has shown that benzamides characterized by trifluoroethoxy ring substituents exhibit oral antiarrhythmic activity. For instance, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide have been evaluated and found active as antiarrhythmics. This research led to the clinical trial selection of flecainide acetate, a compound within this group, highlighting the potential of such compounds in developing new antiarrhythmic agents (Banitt et al., 1977).
Material Science and Engineering
Compounds with the trifluoroethoxybenzamide structure have been utilized in the synthesis of new polyamides with impressive properties. These polyamides are organo-soluble, exhibit high thermal stability, and are capable of forming clear, flexible films with good mechanical strength, making them suitable for advanced technological applications (Bera et al., 2012).
Antitumor Activity
The structure also plays a role in the synthesis of compounds with anti-tumor activity. For example, a specific compound synthesized for targeting DNA exclusively at adenines in the minor groove has shown a high degree of DNA interstrand cross-linking ability, indicating its potential in cancer therapy (Prakash et al., 1991).
Epoxy Resin Development
In the field of polymers and coatings, the epoxy resin-based polyamides, derived from similar compounds, have been studied as curing agents, showing potential for use in high-performance coatings with excellent mechanical and chemical resistance properties (Baraiya et al., 1997).
Melanoma Cytotoxicity
Additionally, benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for targeted drug delivery in melanoma cells, showing higher toxicity against melanoma and other cancer cells compared to the parent chlorambucil itself, indicating a promising approach for melanoma therapy (Wolf et al., 2004).
Mécanisme D'action
Target of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic properties .
Mode of Action
It is suggested that the compound may interact with the binding site of the protein , potentially influencing the function of the protein and leading to its anti-cancer and anti-diabetic effects .
Biochemical Pathways
Given its potential anti-cancer and anti-diabetic properties , it may be involved in pathways related to cell proliferation and glucose metabolism.
Pharmacokinetics
It is noted that most of the synthesized compounds follow lipinski’s rule of 5 , which suggests good oral bioavailability.
Result of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is known to interact with various enzymes and proteins . This can influence the function of these biomolecules and potentially alter biochemical reactions .
Cellular Effects
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide has been shown to have effects on various types of cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is complex and involves several steps . It is believed to bind to certain biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF6N2O4/c21-13-3-1-12(2-4-13)17(30)28-7-8-29-18(31)15-9-14(32-10-19(22,23)24)5-6-16(15)33-11-20(25,26)27/h1-6,9H,7-8,10-11H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFKGBCQFYOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

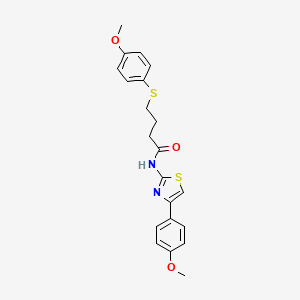
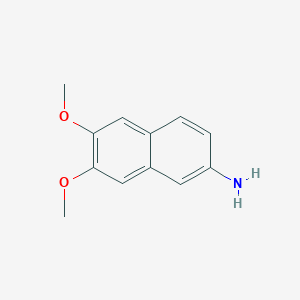
![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)
![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)
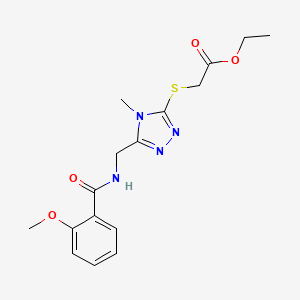
![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)
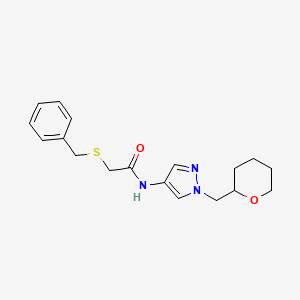
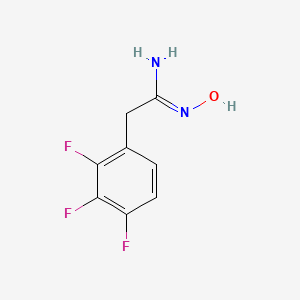
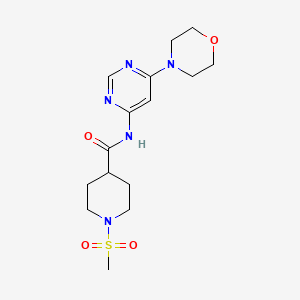
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)